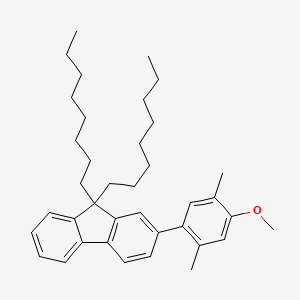
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its methoxy and dimethyl substituents on the phenyl ring, as well as its dioctyl groups on the fluorene core, which contribute to its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated fluorene compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler fluorene derivative.
Substitution: The dimethyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler fluorene derivatives.
Substitution: Formation of substituted fluorene derivatives with various functional groups.
科学的研究の応用
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene has several scientific research applications, including:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes based on its fluorescence properties.
Biological Research:
作用機序
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence emission. This property is exploited in various applications, such as OLEDs and chemical sensors. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-9,9-dioctyl-9H-fluorene: Similar structure but lacks the dimethyl substituents on the phenyl ring.
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-carbazole: Similar structure but with a carbazole core instead of a fluorene core.
Uniqueness
2-(4-Methoxy-2,5-dimethylphenyl)-9,9-dioctyl-9H-fluorene is unique due to the combination of its methoxy and dimethyl substituents on the phenyl ring, as well as its dioctyl groups on the fluorene core. These structural features contribute to its solubility, stability, and photophysical properties, making it distinct from other similar compounds.
特性
CAS番号 |
428517-51-5 |
|---|---|
分子式 |
C38H52O |
分子量 |
524.8 g/mol |
IUPAC名 |
2-(4-methoxy-2,5-dimethylphenyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C38H52O/c1-6-8-10-12-14-18-24-38(25-19-15-13-11-9-7-2)35-21-17-16-20-32(35)33-23-22-31(28-36(33)38)34-26-30(4)37(39-5)27-29(34)3/h16-17,20-23,26-28H,6-15,18-19,24-25H2,1-5H3 |
InChIキー |
QLHWIXSWNUJPGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C=C(C(=C4)C)OC)C)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)


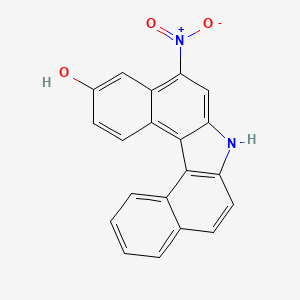
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
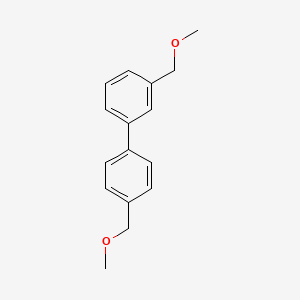
![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)

![Tetrakis[(methylsulfanyl)methyl]silane](/img/structure/B14249662.png)
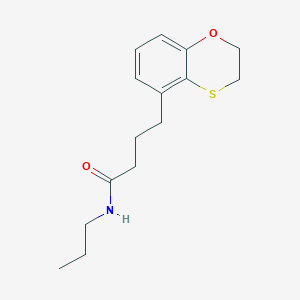
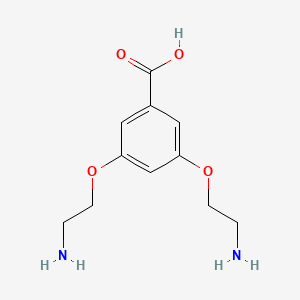
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)
